molecular formula C17H19NO B1595740 1-Benzhydryl-3-methoxyazetidine CAS No. 36476-82-1

1-Benzhydryl-3-methoxyazetidine

Cat. No. B1595740
CAS RN: 36476-82-1
M. Wt: 253.34 g/mol
InChI Key: GBJQFXRPQYYFOX-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methoxyazetidine is a chemical compound with the molecular formula C17H19NO . It is used as a laboratory chemical and for the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 1-Benzhydryl-3-methoxyazetidine involves several steps. Initially, sodium hydride is used in DMF (N,N-dimethyl-formamide) at 0 - 25℃ for about 15 hours . The next stage involves the use of hydrogen and palladium (II) hydroxide in methanol for 18 hours . Finally, hydrogen chloride is used in methanol at 20℃ for about 10 minutes .


Molecular Structure Analysis

The molecular structure of 1-Benzhydryl-3-methoxyazetidine consists of 17 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The average mass is 253.339 Da and the monoisotopic mass is 253.146667 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Benzhydryl-3-methoxyazetidine are complex and involve multiple stages. The process begins with the reaction of sodium hydride in DMF, followed by the addition of hydrogen and palladium (II) hydroxide in methanol . The final stage involves the addition of hydrogen chloride in methanol .


Physical And Chemical Properties Analysis

1-Benzhydryl-3-methoxyazetidine has a molecular weight of 253.34 g/mol. More detailed physical and chemical properties are not available in the retrieved documents.

Scientific Research Applications

  • Scientific Field : Medicinal and Process Chemistry .
  • Application Summary : Benzhydryl amines, including 1-Benzhydryl-3-methoxyazetidine, belong to Triarylmethanes (TRAMs) or Trisubstituted Methanes (TRSMs), which are privileged architectural patterns in organic chemistry . They have gained attention due to their distinctive chemical and pharmaceutical properties .
  • Methods of Application : The synthesis of Benzhydryl Amines involves both metal and metal-free racemic and asymmetric synthetic approaches .
  • Results or Outcomes : These compounds have shown activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase agents . They also exhibit other miscellaneous properties .

Safety And Hazards

The safety data sheet for 1-Benzhydryl-3-methoxyazetidine indicates that it is classified as having acute toxicity when ingested . It is used as a laboratory chemical and for the manufacture of chemical compounds .

properties

IUPAC Name

1-benzhydryl-3-methoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-19-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJQFXRPQYYFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344513
Record name 1-Benzhydryl-3-methoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-methoxyazetidine

CAS RN

36476-82-1
Record name 1-Benzhydryl-3-methoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice cold solution of 1-benzhydrylazetidin-3-ol 9a (1.0 g, 4.2 mmole) in DMF (10 ml) was added 60% dispersion NaH in mineral oil (0.25 g, 6.3 mmole). After 30 min at 0° C., 5 ml more DMF was added along with methyl iodide (0.39 ml, 6.3 mmole). The ice bath was removed, and the reaction was stirred at room temperature (rt). After 1.5 hr, the reaction was poured into brine and extracted with Et2O (2×). The combined organic layers were washed with brine, dried (MgSO4) and concentrated under reduced pressure. The residue was flash chromatographed on silica gel eluting Hexanes/EtOAc (1:1) to give 919 mg (92%) of a colorless oil which crystallized on standing. 1H NMR (DMSO-d6) δ7.42 (4H, d, J=7.3 Hz), 7.27 (4H, t, J=7.3 Hz), 7.13 (2H, t, J=7.3 Hz), 4.39 (1H, s), 3.95 (1H, p, J=5.8 Hz), 3.35 (2H, t, J=6.3 Hz), 3.11 (3H, s), 2.75 (2H, t, J=5.6 Hz).
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
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[Compound]
Name
oil
Quantity
0.25 g
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Name
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10 mL
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Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
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solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

Under cooling with ice, 1-benzhydrylazetidin-3-ol (718 mg) in tetrahydrofuran (8 mL) was added dropwise to a suspension of 60% sodium hydride (144 mg) in N,N-dimethylformamide (8 mL), and the resultant mixture was stirred for 20 minutes. Methyl iodide (0.23 mL) was added to the reaction mixture, followed by stirring at room temperature overnight. The reaction mixture was partitioned between cold saturated aqueous ammonium chloride and ethyl acetate. The organic layer was washed with saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was purified through silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound as an oily product (680 mg, 90%).
Quantity
718 mg
Type
reactant
Reaction Step One
Quantity
8 mL
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solvent
Reaction Step One
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144 mg
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8 mL
Type
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Synthesis routes and methods III

Procedure details

To a solution of 1-(diphenylmethyl)-3-azetidinol hydrochloride (5.0 g) in DMF (25 ml), was added sodium hydride under ice-bath cooling. After 10 minute stirring at the same temperature, the mixture was allowed to warm to 25° C. and then stirred for 15 hours. EtOAc (500 ml) and water (200 ml) were poured into the mixture. The organic layer was separated, washed with water and brine, and dried over MgSO4. The solvent was removed under reduced pressure. The residue was purified by column chromatography (silica gel; 200 ml, toluene:EtOAc=15:1-8:1) to give 1-(diphenylmethyl)-3-methoxyazetidine (3.41 g).
Quantity
5 g
Type
reactant
Reaction Step One
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25 mL
Type
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500 mL
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200 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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